5-(Hydroxymethyl)-2-iodophenol

Description

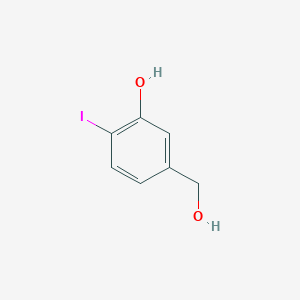

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWWSAGABDIIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594688 | |

| Record name | 5-(Hydroxymethyl)-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773869-57-1 | |

| Record name | 3-Hydroxy-4-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773869-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 5-(Hydroxymethyl)-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)-2-iodophenol, a halogenated phenolic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, safety information, and outlines a representative synthetic approach.

Core Properties and Data

This compound, identified by the CAS Number 773869-57-1 , is a substituted aromatic compound. Its key quantitative data are summarized in the tables below for ease of reference and comparison.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 773869-57-1 | [1] |

| Molecular Formula | C₇H₇IO₂ | [1] |

| Molecular Weight | 250.04 g/mol | [1] |

| Melting Point | 148 °C | N/A |

| Boiling Point | 273.9 °C at 760 mmHg | N/A |

| Appearance | Solid; White to off-white or cream-colored crystalline powder | |

| Solubility | Slightly soluble in water; Soluble in ethanol and ether | N/A |

| Purity | Commercially available at 95%, 97%, and 98% | [1] |

Safety and Handling Information

| Parameter | Details | Source(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere. Recommended storage temperatures range from 2-8°C to ambient. Protect from light. | [1] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-stage process starting from a suitable phenol derivative. The logical flow of this process is outlined in the diagram below.

Caption: A logical workflow for the synthesis of this compound.

Representative Experimental Protocol: Iodination of Phenols

The following is a general procedure for the iodination of phenols, which represents a key step in the synthesis of the target molecule. This protocol is adapted from a method for the preparation of iodinated phenols using iodine and hydrogen peroxide in water.[2]

Materials:

-

Substituted Phenol (e.g., 3-hydroxymethylphenol)

-

Iodine (I₂)

-

30% (m/v) Aqueous Hydrogen Peroxide (H₂O₂)

-

Distilled Water

-

10% (m/v) Aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane or Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of the appropriate phenol (2 mmol) and iodine (3 mmol, 0.762 g) in distilled water (10 mL), add 30% aqueous hydrogen peroxide (6 mmol, 0.68 mL).[2]

-

Stir the mixture at room temperature or at 50 °C for 24 hours.[2]

-

After the reaction period, add a 10% aqueous solution of sodium thiosulfate (10 mL) to quench any excess iodine.[2]

-

Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).[2]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[2]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities or the direct involvement of this compound in cellular signaling pathways. However, the broader class of phenolic compounds is well-known for a wide range of biological effects, often attributed to their antioxidant and free-radical scavenging properties.[3][4]

Iodinated phenolic compounds, in particular, are of interest in medicinal chemistry and drug discovery. The introduction of iodine can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.

Potential Areas of Investigation

Given the structural features of this compound, potential areas for future research into its biological activity could include:

-

Antimicrobial and Antifungal Activity: Halogenated phenols are known to possess antimicrobial properties.

-

Enzyme Inhibition: The phenolic hydroxyl and hydroxymethyl groups could interact with the active sites of various enzymes.

-

Antioxidant Capacity: Evaluation of its ability to scavenge free radicals and mitigate oxidative stress.

The diagram below illustrates a general mechanism by which phenolic compounds can exert their antioxidant effects, a potential activity of this compound.

Caption: A simplified diagram showing how phenolic compounds can neutralize reactive oxygen species.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While detailed experimental protocols for its synthesis and specific biological activities are not extensively documented in readily available literature, its structure suggests potential for further investigation in organic synthesis and medicinal chemistry. The representative synthetic methods and potential biological roles outlined in this guide provide a foundation for researchers and drug development professionals interested in exploring the applications of this and similar iodinated phenolic compounds. Further research is warranted to fully elucidate its synthetic accessibility and biological significance.

References

Technical Guide: Synthesis and Characterization of 5-(Hydroxymethyl)-2-iodophenol

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 5-(Hydroxymethyl)-2-iodophenol, a valuable intermediate in organic synthesis and drug discovery.

Compound Overview

This compound (CAS No: 773869-57-1) is a substituted phenol derivative. Its structure incorporates a hydrophilic hydroxymethyl group and a lipophilic iodine atom, making it a versatile building block for introducing these functionalities into more complex molecules. The iodine atom is particularly useful for subsequent cross-coupling reactions.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 773869-57-1 | [1][2] |

| Molecular Formula | C₇H₇IO₂ | [3] |

| Molecular Weight | 250.04 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonym | 3-Hydroxy-4-iodobenzyl alcohol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [2] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [2] |

Synthesis Protocol

The most commonly cited synthesis of this compound involves the reduction of a commercially available carboxylic acid precursor, 3-hydroxy-4-iodobenzoic acid.

Synthesis Workflow

The synthesis proceeds via a straightforward reduction of the carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the reduction of 3-hydroxy-4-iodobenzoic acid.[1]

Materials:

-

3-Hydroxy-4-iodobenzoic acid (1.0 eq, 79.3 mmol, 20.9 g)

-

Anhydrous Tetrahydrofuran (THF) (160 mL)

-

1 M Borane-THF solution in THF (3.0 eq, 240 mmol, 240 mL)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Diisopropyl ether

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 3-hydroxy-4-iodobenzoic acid (20.9 g, 79.3 mmol) in anhydrous THF (160 mL) in a suitable reaction vessel, slowly add a 1 M borane-THF solution (240 mL, 240 mmol).[1]

-

Stir the reaction mixture at 60 °C for 2 hours.[1]

-

Monitor the reaction to completion using an appropriate method (e.g., Thin Layer Chromatography).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (2x).[1]

-

Combine the organic phases and wash with saturated brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Remove the solvent by concentration under reduced pressure.[1]

-

Wash the resulting residue with diisopropyl ether and hexane to yield this compound as a white solid (17.4 g, 88% yield).[1]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum provides key structural information. The assignments are based on the data reported for the compound synthesized via the described protocol.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.63 | Doublet (d) | 1H | 7.8 | Ar-H (H6) |

| 7.01 | Doublet (d) | 1H | 1.5 | Ar-H (H4) |

| 6.70 | Doublet of Doublets (dd) | 1H | 7.8, 1.5 | Ar-H (H5) |

| 5.33 | Singlet (s) | 1H | - | Ar-OH |

| 4.64 | Singlet (s) | 2H | - | -CH₂ -OH |

| 1.69 | Broad (br) | 1H | - | -CH₂-OH |

¹³C NMR: Experimental data is not widely available. The predicted chemical shifts for the carbon atoms are as follows:

-

Aromatic C-I: ~90-100 ppm

-

Aromatic C-H: ~115-135 ppm

-

Aromatic C-OH: ~150-155 ppm

-

Aromatic C-CH₂OH: ~140-145 ppm

-

-CH₂OH: ~60-65 ppm

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 250.95636 |

| [M+Na]⁺ | 272.93830 |

| [M-H]⁻ | 248.94180 |

| [M]⁺ | 249.94853 |

Infrared (IR) Spectroscopy

An experimental IR spectrum is not publicly available. However, the expected characteristic absorption bands for this compound include:

-

O-H Stretch (Phenolic & Alcoholic): A strong, broad band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

-

C-O Stretch (Alcohol & Phenol): Strong bands in the 1000-1250 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a fume hood.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 5-(Hydroxymethyl)-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 5-(Hydroxymethyl)-2-iodophenol, a compound of interest in synthetic chemistry and drug development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document outlines the predicted spectral features and provides standardized experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on established principles of spectroscopy and analysis of its constituent functional groups: a phenol, a hydroxymethyl group, and an iodinated aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H (H6) |

| ~7.0 | d | 1H | Ar-H (H3) |

| ~6.8 | dd | 1H | Ar-H (H4) |

| ~5.5 | s (broad) | 1H | Ar-OH |

| ~4.6 | s | 2H | -CH₂-OH |

| ~2.0 | t | 1H | -CH₂-OH |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C-OH (C1) |

| ~140 | Ar-C-CH₂OH (C5) |

| ~135 | Ar-C-H (C6) |

| ~125 | Ar-C-H (C4) |

| ~120 | Ar-C-H (C3) |

| ~85 | Ar-C-I (C2) |

| ~65 | -CH₂-OH |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic and alcoholic, H-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂) |

| 1600, 1470 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1250-1150 | Strong | C-O stretch (phenol) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| ~600 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 250 | High | [M]⁺ (Molecular Ion) |

| 232 | Medium | [M-H₂O]⁺ |

| 123 | High | [M-I]⁺ |

| 94 | Medium | [C₆H₅OH]⁺ (loss of CH₂I) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (δ 0.00 ppm for ¹H) or the residual solvent signal (δ 77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40 to 400 amu.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis and structure elucidation of a chemical compound like this compound.

Caption: A flowchart illustrating the process of spectral data acquisition, processing, and interpretation for the structural confirmation of a chemical compound.

Physical and chemical properties of 5-(Hydroxymethyl)-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(Hydroxymethyl)-2-iodophenol. Due to the limited availability of published data on this specific compound, this document also presents generalized experimental protocols and expected spectral characteristics based on related chemical structures. Furthermore, a general workflow for the biological evaluation of novel phenolic compounds is outlined to guide future research and drug development efforts.

Introduction

This compound is a substituted aromatic organic compound. Its structure, featuring a phenol, an iodine atom, and a hydroxymethyl group, suggests potential for diverse chemical reactivity and biological activity. Iodinated phenols are a class of compounds with known applications in synthesis and various biological activities. The hydroxymethyl group can influence solubility and provide a site for further chemical modification, making this molecule a point of interest for medicinal chemistry and materials science. This guide aims to consolidate the available data and provide a framework for further investigation.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇IO₂ | N/A |

| Molecular Weight | 250.03 g/mol | [1] |

| CAS Number | 773869-57-1 | [1] |

| Appearance | Solid | N/A |

| Purity | Typically >95% (commercial) | N/A |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Experimental Protocols

Synthesis: A Representative Protocol

The synthesis of this compound can be approached through the iodination of a corresponding hydroxymethylphenol precursor. A general method for the iodination of phenols involves the use of an iodine source and an oxidizing agent.

Reaction: Iodination of 3-(Hydroxymethyl)phenol

Materials:

-

3-(Hydroxymethyl)phenol

-

Iodine (I₂)

-

Hydrogen Peroxide (H₂O₂) (30% aqueous solution)

-

Water

-

Ethyl acetate

-

Sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 3-(Hydroxymethyl)phenol in water, add iodine.

-

Slowly add hydrogen peroxide to the mixture at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is performed by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectral Analysis: Expected Characteristics

Specific spectral data for this compound is not available. The following table outlines the expected characteristic signals based on the functional groups present in the molecule.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H, multiplets or doublets), hydroxymethyl protons (2H, singlet), phenolic hydroxyl proton (1H, broad singlet), benzylic hydroxyl proton (1H, broad singlet). Chemical shifts will be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Aromatic carbons (6C, signals in the aromatic region), hydroxymethyl carbon (1C). The carbon bearing the iodine will show a characteristic upfield shift. |

| IR Spectroscopy | Broad O-H stretching band (phenolic and alcoholic) around 3200-3600 cm⁻¹, C-O stretching bands around 1000-1250 cm⁻¹, and C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the hydroxymethyl group, iodine, and other characteristic fragments. |

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific published research detailing the biological activity or the involvement of this compound in any signaling pathways. However, substituted phenols and organoiodine compounds are known to exhibit a range of biological effects, including antimicrobial, antioxidant, and enzyme inhibitory activities.

Given the absence of specific data, a generalized workflow for assessing the biological potential of a novel phenolic compound like this compound is presented below. This workflow can guide researchers in the systematic evaluation of its therapeutic potential.

Caption: General workflow for the biological evaluation of a novel phenolic compound.

Conclusion

This compound is a chemical entity with potential for further exploration in various scientific domains. While current publicly available data is limited, this guide provides a foundational understanding of its properties and a roadmap for future research. The generalized experimental protocols and expected spectral data serve as a starting point for its synthesis and characterization. The proposed workflow for biological evaluation offers a systematic approach to uncover its potential therapeutic applications. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

In-depth Technical Guide: 5-(Hydroxymethyl)-2-iodophenol

To the attention of researchers, scientists, and drug development professionals: This document provides a comprehensive overview of the available information regarding the chemical properties of 5-(Hydroxymethyl)-2-iodophenol.

Important Note: As of the latest literature search, the experimental crystal structure of this compound has not been determined or is not publicly available. Consequently, this guide presents the known chemical data for the target compound and, for illustrative purposes, details the experimentally determined crystal structure and synthesis of the closely related compound, 5-hydroxymethyl-2-methoxyphenol. Furthermore, a proposed synthetic and crystallization workflow for this compound is provided as a potential starting point for experimental investigation.

Chemical Properties of this compound

While the crystal structure is not available, fundamental chemical information for this compound has been compiled from various sources.

| Property | Value |

| Molecular Formula | C₇H₇IO₂ |

| Molecular Weight | 250.04 g/mol |

| CAS Number | 773869-57-1 |

| IUPAC Name | This compound |

| Physical Form | Solid[1] |

| Purity | 95-97% (as commercially available)[1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Illustrative Crystal Structure: 5-Hydroxymethyl-2-methoxyphenol

To provide context for the potential solid-state arrangement of the target molecule, the crystallographic data for the analogous compound, 5-hydroxymethyl-2-methoxyphenol, is presented below. It is crucial to reiterate that this data does not represent this compound.

Crystallographic Data Summary

The following table summarizes the single-crystal X-ray diffraction data for 5-hydroxymethyl-2-methoxyphenol.

| Parameter | Value |

| Chemical Formula | C₈H₁₀O₃ |

| Formula Weight | 154.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 15.011(4) Å |

| b | 6.1354(18) Å |

| c | 16.543(5) Å |

| Volume | 1523.6(7) ų |

| Z | 8 |

| Temperature | 296 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.344 Mg/m³ |

| Reflections collected | 28952 |

| Independent reflections | 1900 |

| Final R indices [I > 2σ(I)] | R1 = 0.051, wR2 = 0.149 |

Experimental Protocol for 5-Hydroxymethyl-2-methoxyphenol

Synthesis: The synthesis of 5-hydroxymethyl-2-methoxyphenol was achieved through the reduction of isovanillin. Isovanillin was dissolved in methanol, and sodium borohydride was added slowly to maintain the reaction temperature below 25°C. An excess of sodium borohydride was utilized to ensure the complete conversion of the aldehyde. Following the completion of the reaction, the product was obtained via an acidic workup.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in ethyl acetate.

Proposed Experimental Protocol for this compound

The following is a hypothetical protocol for the synthesis and crystallization of this compound, based on established organic chemistry methodologies for similar compounds.[2][3][4]

Proposed Synthesis

The synthesis could potentially be achieved through the iodination of 3-(hydroxymethyl)phenol.

-

Reaction Setup: Dissolve 3-(hydroxymethyl)phenol in a suitable solvent, such as aqueous alcohol.

-

Iodination: Add sodium iodide to the solution. Subsequently, add a mild oxidizing agent, such as sodium hypochlorite (bleach), dropwise at a low temperature (e.g., 0-5°C) to generate iodine in situ.[2] The reaction should be monitored by thin-layer chromatography (TLC) to determine completion.

-

Workup: Upon completion, acidify the reaction mixture. The product can then be extracted using an organic solvent (e.g., ethyl acetate). The organic layers should be combined, washed, dried, and the solvent removed under reduced pressure.

-

Purification: The crude product may be purified by column chromatography.

Proposed Crystallization Methods

High-quality single crystals are essential for X-ray diffraction analysis. The following are common techniques for the crystallization of small organic molecules.[5][6][7][8]

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane/ethyl acetate) and allow the solvent to evaporate slowly in a loosely covered vial.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent diffuses into the first, gradually reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.

Workflow Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis and crystallization of this compound.

Caption: Proposed workflow for synthesis and crystallization.

References

- 1. This compound | 773869-57-1 [sigmaaldrich.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 5. sptlabtech.com [sptlabtech.com]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

A Comprehensive Technical Guide to the Reactivity Profile of 5-(Hydroxymethyl)-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)-2-iodophenol is a versatile trifunctional aromatic compound of significant interest in synthetic organic chemistry. Possessing a phenolic hydroxyl group, a benzylic alcohol, and an aryl iodide, this molecule offers three distinct and chemoselectively addressable reactive sites. This guide provides an in-depth analysis of its reactivity profile, outlining the key transformations each functional group can undergo. We present a summary of its physicochemical properties, representative experimental protocols for its key reactions, and a discussion of its potential applications as a scaffold in the development of complex molecules for the pharmaceutical and materials science sectors.

Introduction and Physicochemical Properties

This compound (CAS No: 773869-57-1) is a solid, crystalline compound that serves as a valuable building block in organic synthesis.[1] Its structure incorporates three key functional groups that can be manipulated with a high degree of specificity: an aryl iodide, a phenolic hydroxyl, and a primary hydroxymethyl group. This trifunctional nature allows for sequential, orthogonal synthetic strategies, making it an attractive starting material for constructing complex molecular architectures.

The table below summarizes the key physicochemical and spectroscopic properties of the molecule.

| Property | Value | Reference |

| CAS Number | 773869-57-1 | [2] |

| Molecular Formula | C₇H₇IO₂ | [3] |

| Molecular Weight | 250.04 g/mol | |

| Appearance | Solid, white crystalline powder | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | |

| Predicted Monoisotopic Mass | 249.94908 Da | [3] |

| Predicted XlogP | 1.3 | [3] |

| Predicted m/z [M+H]⁺ | 250.95636 | [3] |

| Predicted m/z [M-H]⁻ | 248.94180 | [3] |

Core Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The presence of the electron-donating -OH and -CH₂OH groups and the electron-withdrawing -I group on the benzene ring creates a unique electronic environment that influences the reactivity of each site.

Reactivity of the Aryl Iodide

The carbon-iodine bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation. Aryl iodides are highly reactive substrates in a wide array of palladium-catalyzed cross-coupling reactions due to the weakness of the C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Coupling with terminal alkynes to yield aryl alkynes.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Coupling with amines to produce N-aryl amines.

-

Hydroxymethylation: Can undergo hydroxymethylation reactions using reagents like CO and a borane source.[4]

Reactivity of the Phenolic Hydroxyl Group

The phenolic -OH group is acidic and can act as a nucleophile or a directing group for electrophilic aromatic substitution. Its reactivity often necessitates the use of protecting groups to prevent unwanted side reactions.[5]

-

Protection: The hydroxyl group can be readily protected as an ether (e.g., methyl, benzyl, silyl ethers) or an ester (e.g., acetate, benzoate) to mask its acidity and nucleophilicity during subsequent reactions.[6][7] Deprotection is typically achieved under specific acidic, basic, or hydrogenolysis conditions.[8]

-

O-Alkylation and O-Acylation: It can be alkylated using alkyl halides under basic conditions (Williamson ether synthesis) or acylated using acyl chlorides or anhydrides.

-

Oxidative Coupling: Phenols are known to undergo oxidative coupling to form C-C or C-O bonds, a reaction modality found in the biosynthesis of many natural products.[9][10]

Reactivity of the Hydroxymethyl Group

The primary benzylic alcohol functionality of the -CH₂OH group can undergo oxidation or be protected.

-

Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde (-CHO) using mild oxidizing agents (e.g., PCC, DMP) or further oxidized to a carboxylic acid (-COOH) using stronger oxidants (e.g., KMnO₄, Jones reagent).[11][12][13] This transformation is crucial for elaborating the molecular scaffold.

-

Protection: Similar to the phenolic hydroxyl, this group can be protected, typically as a silyl ether (e.g., TBDMS) or benzyl ether, to prevent its oxidation or participation in other reactions.[7][14]

-

Esterification: It can be converted to an ester through reaction with carboxylic acids (Fischer esterification) or acyl chlorides.

Key Synthetic Transformations and Protocols

The multifunctionality of this compound allows for diverse synthetic applications. Below are representative protocols for key transformations. Note that these are generalized procedures adapted from reactions on similar substrates and may require optimization.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a powerful method for forming a C-C bond at the iodo-substituted position. The hydroxyl groups often do not interfere but may require protection depending on the specific coupling partners and conditions.

Representative Experimental Protocol (Adapted from hindered vinyl halide coupling): [15]

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add an anhydrous solvent, such as toluene or dioxane (to give a concentration of ~0.2 M).

-

Add an aqueous solution of a base, such as K₃PO₄ (2.0 equiv.) in deoxygenated water (1 M).

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Oxidation of the Hydroxymethyl Group

Selective oxidation of the primary alcohol to an aldehyde is a key transformation.

Representative Experimental Protocol (Dess-Martin Periodinane Oxidation):

-

Dissolve this compound (1.0 equiv.) in a dry chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1-1.5 equiv.) portion-wise at room temperature.

-

Stir the mixture for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography to yield 2-iodo-3-hydroxybenzaldehyde.

Protection of Hydroxyl Groups

Protecting one or both hydroxyl groups is often necessary to perform selective chemistry at another site. Silylation is a common method for protecting alcohols.

Representative Experimental Protocol (TBDMS Protection):

-

Dissolve this compound (1.0 equiv.) in a dry, aprotic solvent like DMF or dichloromethane.

-

Add an amine base, such as imidazole (2.5 equiv.) or triethylamine.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, ~1.1 equiv. for monoprotection, ~2.2 equiv. for diprotection) dropwise at 0 °C. Stoichiometry can be adjusted to favor mono- or di-protection.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash chromatography to isolate the silyl-protected product(s).

Summary of Reactivity

The following table summarizes the key transformations for each functional group of this compound.

| Functional Group | Reaction Type | Typical Reagents | Expected Product Type |

| Aryl Iodide | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Biaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl Alkyne | |

| Heck Coupling | Alkene, Pd catalyst, Base | Aryl Alkene | |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | Aryl Amine | |

| Phenolic Hydroxyl | O-Alkylation | R-X, Base (e.g., K₂CO₃) | Phenolic Ether |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | Phenolic Ester | |

| Protection (Silyl) | TBDMSCl, Imidazole | Silyl Ether | |

| Hydroxymethyl | Oxidation (Aldehyde) | PCC, DMP, MnO₂ | Benzaldehyde |

| Oxidation (Acid) | KMnO₄, CrO₃ | Benzoic Acid | |

| Protection (Silyl) | TBDMSCl, Imidazole | Silyl Ether | |

| Esterification | RCOOH, Acid catalyst | Benzyl Ester |

Conclusion

This compound is a highly valuable and synthetically flexible building block. The distinct and predictable reactivity of its aryl iodide, phenolic hydroxyl, and hydroxymethyl functionalities allows for a wide range of chemical modifications. Through judicious selection of reagents and reaction conditions, including the strategic use of protecting groups, chemists can selectively address each site to build molecular complexity. This profile makes this compound an important precursor for the synthesis of novel pharmaceutical agents, functional materials, and other high-value chemical entities.

References

- 1. This compound, 97%, CasNo.3880-76-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. PubChemLite - this compound (C7H7IO2) [pubchemlite.lcsb.uni.lu]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Protection and Deprotection [cem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN102976907A - Method for selectively removing phenol hydroxymethyl protection - Google Patents [patents.google.com]

- 9. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Electrochemical Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid (FDCA) in Acidic Media Enabling Spontaneous FDCA Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 5-(Hydroxymethyl)-2-iodophenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Hydroxymethyl)-2-iodophenol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a theoretical assessment of its solubility based on its molecular structure and data from analogous compounds, a detailed experimental protocol for solubility determination, and visualizations to aid in experimental design and comprehension.

Introduction to this compound and its Predicted Solubility Profile

This compound is a substituted phenolic compound with the molecular formula C₇H₇IO₂. It exists as a solid at room temperature.[1] Its structure, featuring a hydroxyl group, a hydroxymethyl group, and an iodine atom on the benzene ring, dictates its solubility behavior.

-

Polar Moieties: The phenolic hydroxyl (-OH) and the hydroxymethyl (-CH₂OH) groups are capable of forming hydrogen bonds, suggesting a propensity for solubility in polar solvents. The presence of the hydroxymethyl group, in particular, is known to enhance solubility in polar solvents like water, ethanol, and methanol.[2]

-

Nonpolar/Lipophilic Moieties: The benzene ring and the large, polarizable iodine atom contribute to its lipophilicity, suggesting potential solubility in less polar organic solvents.

Based on these structural features and data from structurally related compounds, a qualitative solubility profile can be predicted.

Analogous Compound Analysis:

-

2-Iodophenol: This compound is moderately soluble in polar solvents such as water and alcohols, and is also soluble in ethanol and ether.[3][4] It is less soluble in non-polar solvents like hexane and benzene.[3]

-

4-(Hydroxymethyl)phenol: This compound is generally more soluble in polar organic solvents like ethanol and methanol compared to non-polar solvents.[2]

-

Phenol: While only sparingly soluble in water, phenol is soluble in a wide range of organic solvents, including ethanol, methanol, diethyl ether, acetone, and chloroform.[5]

Predicted Solubility of this compound:

Given the combined polar characteristics of the two hydroxyl groups and the lipophilic nature of the iodinated benzene ring, this compound is expected to exhibit good solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be limited.

Quantitative Solubility Data

| Solvent Category | Solvent | Chemical Formula | Solubility ( g/100 mL at 25°C) | Notes |

| Alcohols | Methanol | CH₃OH | Data to be determined | Expected to be soluble |

| Ethanol | C₂H₅OH | Data to be determined | Expected to be soluble | |

| Isopropanol | C₃H₈O | Data to be determined | Expected to be soluble | |

| Ketones | Acetone | C₃H₆O | Data to be determined | Expected to be soluble |

| Esters | Ethyl Acetate | C₄H₈O₂ | Data to be determined | Expected to be moderately soluble |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Data to be determined | Expected to be moderately soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Data to be determined | Expected to be soluble | |

| Halogenated | Dichloromethane (DCM) | CH₂Cl₂ | Data to be determined | Expected to be moderately soluble |

| Chloroform | CHCl₃ | Data to be determined | Expected to be moderately soluble | |

| Aromatic | Toluene | C₇H₈ | Data to be determined | Expected to have limited solubility |

| Other | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data to be determined | Expected to be highly soluble |

| Acetonitrile | C₂H₃N | Data to be determined | Expected to be soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method.[6][7]

3.1. Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

3.2. Materials:

-

This compound (analytical grade)

-

Selected organic solvents (high-purity grade)

-

Analytical balance (±0.0001 g accuracy)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Pre-weighed evaporation dishes (for gravimetric analysis)

-

Drying oven

-

Desiccator

3.3. Generalized Experimental Workflow Diagram

References

- 1. This compound | 773869-57-1 [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Iodophenol, 98% | Fisher Scientific [fishersci.ca]

- 5. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Thermogravimetric Analysis of 5-(Hydroxymethyl)-2-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-(Hydroxymethyl)-2-iodophenol. Due to the absence of direct experimental TGA data for this specific compound in publicly available literature, this document establishes a predictive framework based on the known thermal properties of analogous compounds, including iodophenols and hydroxymethylphenols. The guide outlines a detailed experimental protocol for conducting TGA on this and similar solid organic molecules, presents comparative data for related structures, and proposes a hypothetical thermal decomposition profile for this compound. This includes a multi-step degradation pathway with corresponding temperature ranges and anticipated mass losses. The provided workflows and diagrams are intended to serve as a valuable resource for the thermal characterization of this and related compounds in a research and development setting.

Introduction to the Thermogravimetric Analysis of Phenolic Compounds

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition kinetics, and compositional analysis of materials.[2] For phenolic compounds, which are prevalent in pharmaceuticals and other industrial applications, TGA provides critical insights into their thermal behavior, helping to define storage conditions, shelf-life, and degradation pathways. The thermal stability of substituted phenols is significantly influenced by the nature and position of the functional groups on the aromatic ring.

In the case of this compound, the presence of a hydroxymethyl group and an iodine atom is expected to dictate a unique thermal decomposition profile compared to unsubstituted phenol. The C-I bond is generally less stable than C-H or C-C bonds and may cleave at a lower temperature. The hydroxymethyl group can also undergo dehydration or decomposition.

Experimental Protocol for Thermogravimetric Analysis

The following protocol provides a robust methodology for the thermogravimetric analysis of solid organic compounds like this compound.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the this compound sample is pure and dry.

-

Accurately weigh a small amount of the sample, typically between 2 and 10 mg, into a clean, inert TGA pan (e.g., alumina or platinum).

Analytical Method:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Continuously monitor and record the sample mass as a function of temperature.

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The first derivative of this curve (DTG curve) is often plotted to identify the temperatures of maximum weight loss rates. Key parameters to be determined include:

-

T_onset : The initial temperature at which significant mass loss begins.

-

T_max : The temperature of the maximum rate of mass loss for each decomposition step (from the DTG peak).

-

Mass Loss (%) : The percentage of mass lost in each distinct decomposition stage.

-

Residue (%) : The percentage of mass remaining at the end of the analysis.

Comparative Data of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Iodophenol | C₆H₅IO | 220.01 | 37-40 | 186-187 (at 160 mmHg) |

| Salicyl Alcohol (2-Hydroxybenzyl alcohol) | C₇H₈O₂ | 124.14 | 86 | 267 |

| 4-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.14 | 114-122 | - |

| Phenol | C₆H₆O | 94.11 | 40.5 | 181.7 |

Predicted Thermogravimetric Profile of this compound

A hypothetical TGA curve for this compound is predicted to show a multi-step decomposition process. The following is a plausible, albeit predictive, breakdown of the thermal degradation stages under an inert atmosphere.

Predicted TGA Data for this compound

| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Probable Lost Fragments |

| 1 | 150 - 250 | ~12% | H₂O + CO (from hydroxymethyl group) |

| 2 | 250 - 350 | ~50% | I (Iodine) |

| 3 | 350 - 500 | ~38% | Phenolic ring fragmentation |

| Residue | > 500 | < 5% | Carbonaceous residue |

Discussion of Decomposition Stages:

-

Stage 1: The initial mass loss is likely due to the decomposition of the hydroxymethyl group. This could occur through a dehydration reaction, followed by the loss of carbon monoxide.

-

Stage 2: The cleavage of the carbon-iodine bond is expected in the subsequent stage, leading to the sublimation of iodine. The C-I bond is the weakest bond in the molecule.

-

Stage 3: The final major mass loss corresponds to the decomposition and fragmentation of the remaining phenolic structure at higher temperatures.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Hypothetical Thermal Decomposition Pathway

Caption: A hypothetical multi-stage thermal decomposition pathway for this compound.

Conclusion

This technical guide has presented a predictive yet comprehensive framework for understanding the thermogravimetric analysis of this compound. The detailed experimental protocol provides a solid foundation for reproducible thermal characterization. While direct experimental data is currently lacking, the comparative data of analogous compounds and the proposed hypothetical decomposition pathway offer valuable insights for researchers. The visual representations of the experimental workflow and decomposition mechanism serve to conceptualize the analytical process and the chemical transformations that are anticipated upon heating. It is recommended that experimental TGA be performed on this compound to validate and refine the predictive model presented herein.

References

5-(Hydroxymethyl)-2-iodophenol: A Technical Guide to a Versatile Synthetic Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 5-(Hydroxymethyl)-2-iodophenol (also known as 3-Hydroxy-4-iodobenzyl alcohol), CAS Number 773869-57-1. While this compound is a valuable intermediate in organic synthesis, it is important to note at the outset that there is a significant lack of published scientific literature detailing its specific discovery, historical development, and biological activities. Therefore, this guide focuses on its well-documented chemical aspects and places its potential biological relevance in the context of structurally related compounds.

Physicochemical and Spectroscopic Data

The known physicochemical and spectroscopic data for this compound are summarized in the tables below. This information is critical for its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 773869-57-1 |

| Molecular Formula | C₇H₇IO₂ |

| Molecular Weight | 250.03 g/mol |

| Melting Point | 148 °C |

| Boiling Point (Predicted) | 273.9 ± 25.0 °C |

| Density (Predicted) | 2.020 ± 0.06 g/cm³ |

| pKa (Predicted) | 8.29 ± 0.10 |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Peak/Shift (δ) | Description |

| ¹H NMR (CDCl₃) | δ 1.69 (br, 1H) | Hydroxyl proton (-CH₂OH ) |

| δ 4.64 (s, 2H) | Methylene protons (-CH₂ OH) | |

| δ 5.33 (s, 1H) | Phenolic proton (-OH ) | |

| δ 6.70 (dd, J = 7.8, 1.5 Hz, 1H) | Aromatic proton | |

| δ 7.01 (d, J = 1.5 Hz, 1H) | Aromatic proton | |

| δ 7.63 (d, J = 7.8 Hz, 1H) | Aromatic proton |

Synthesis of this compound

While the historical first synthesis of this compound is not well-documented in readily available literature, a reliable and detailed experimental protocol for its preparation from 3-hydroxy-4-iodobenzoic acid has been reported.

Experimental Protocol: Synthesis from 3-Hydroxy-4-iodobenzoic Acid

This procedure involves the reduction of a carboxylic acid to an alcohol using a borane-tetrahydrofuran complex.

Materials:

-

3-Hydroxy-4-iodobenzoic acid

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Borane-THF solution

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Diisopropyl ether

-

Hexane

Procedure:

-

To a solution of 3-hydroxy-4-iodobenzoic acid (20.9 g, 79.3 mmol) in anhydrous THF (160 mL), slowly add a 1 M borane-THF solution (240 mL, 240 mmol).[1]

-

Stir the reaction mixture at 60 °C for 2 hours.[1]

-

Upon completion of the reaction, carefully quench the reaction by the addition of water.

-

Extract the aqueous mixture twice with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent by concentration under reduced pressure.

-

Wash the resulting residue with diisopropyl ether and hexane to yield 3-hydroxy-4-iodobenzenemethanol (17.4 g, 88% yield) as a white solid.[1]

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a benzylic alcohol that can be further functionalized, along with an aryl iodide amenable to cross-coupling reactions, makes it a versatile building block.

A notable example is its use as a starting material in the synthesis of a radiopharmaceutical, 4-[18F]fluoro-m-hydroxyphenethylguanidine, intended for positron emission tomography (PET) imaging of cardiac sympathetic nerve density.[2] In this multi-step synthesis, the hydroxyl groups of 3-hydroxy-4-iodobenzyl alcohol are first protected, and then the molecule undergoes a series of transformations to introduce the desired functional groups.[2]

Biological Activity: An Unexplored Frontier

As of this writing, there are no dedicated studies in the peer-reviewed scientific literature that investigate the biological activities of this compound. However, the biological profiles of structurally related compounds can offer insights into its potential pharmacological properties and guide future research.

-

Iodinated Phenols: Iodinated phenolic compounds are known to possess a range of biological activities, including antibacterial and anti-virulence properties.[3] The position and number of iodine atoms on the phenolic ring can significantly influence this activity.

-

Substituted Benzyl Alcohols: Various substituted benzyl alcohols have been evaluated for their antiproliferative effects against different human cancer cell lines.[4][5] The nature and position of the substituents on the aromatic ring are crucial for their cytotoxic activity. For instance, some benzyl alcohol derivatives have been shown to induce apoptosis in cancer cells.[5][6]

Given these precedents, this compound could be a candidate for screening in various biological assays.

Caption: Potential areas of biological investigation for this compound.

Future Directions

The lack of biological data on this compound presents an opportunity for new research. Future studies could focus on:

-

Broad Biological Screening: Evaluating the compound for a wide range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound with variations in the substitution pattern to understand how its chemical structure relates to any observed biological activity.

-

Mechanism of Action Studies: If any significant biological activity is identified, further research could elucidate the underlying molecular mechanisms.

References

- 1. 3-HYDROXY-4-IODOBENZYL ALCOHOL | 773869-57-1 [chemicalbook.com]

- 2. 4-[18F]fluoro-m-hydroxyphenethylguanidine: A Radiopharmaceutical for Quantifying Regional Cardiac Sympathetic Nerve Density with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Scrutiny of 5-(Hydroxymethyl)-2-iodophenol: A Guide for Drug Development Professionals

Abstract

5-(Hydroxymethyl)-2-iodophenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for elucidating its mechanism of action and designing novel derivatives with enhanced efficacy and specificity. This technical guide outlines a comprehensive computational protocol for the theoretical investigation of this compound using Density Functional Theory (DFT). While experimental data for this specific molecule is limited, this document serves as a roadmap for researchers to perform and interpret theoretical calculations, thereby accelerating the drug discovery and development process. The methodologies and data presentation formats are based on established computational studies of similar phenolic and iodinated compounds.

Introduction

Substituted phenols are a cornerstone in drug discovery, exhibiting a wide range of biological activities. The introduction of a hydroxymethyl group and an iodine atom to the phenolic scaffold, as in this compound, can significantly modulate its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and reactivity. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, may also play a crucial role in its biological interactions.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the molecular properties of such compounds in silico.[1][2][3][4][5][6] By solving the Schrödinger equation for a many-electron system, DFT can provide valuable insights into:

-

Molecular Geometry: Predicting stable conformations and providing precise data on bond lengths, bond angles, and dihedral angles.

-

Electronic Structure: Characterizing the distribution of electrons, identifying reactive sites, and quantifying molecular orbitals.

-

Spectroscopic Properties: Simulating vibrational (infrared and Raman) and electronic (UV-Visible) spectra to aid in experimental characterization.

-

Reactivity Descriptors: Calculating parameters that predict the molecule's susceptibility to electrophilic and nucleophilic attack.

This guide provides a standardized protocol for conducting a comprehensive theoretical study on this compound, from geometry optimization to the analysis of its electronic and spectroscopic features.

Computational Methodology

The following section details a proposed experimental protocol for the theoretical investigation of this compound.

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular structures and orbitals can be accomplished with software like GaussView, Avogadro, or Chemcraft.

Geometry Optimization and Frequency Calculations

The initial structure of this compound can be built using any molecular modeling software. A conformational search should be performed to identify the lowest energy conformer. The geometry of this conformer should then be optimized using DFT. A widely used and reliable method is the B3LYP functional combined with a basis set such as 6-311++G(d,p) for all atoms except iodine.[2][5] For the iodine atom, a basis set that includes relativistic effects, such as the LANL2DZ effective core potential, is recommended.

Frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data and the theoretical vibrational spectra (IR and Raman).

Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations can be performed to analyze the electronic structure of the molecule. This includes:

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge distribution, and hybridization.

-

Frontier Molecular Orbital (FMO) Analysis: To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distribution. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Surface: To visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Simulations

-

UV-Visible Spectrum: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, providing information on the electronic transitions within the molecule.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the 1H and 13C NMR chemical shifts.

Predicted Molecular Properties

This section presents the expected quantitative data from the proposed computational study in a structured format.

Geometric Parameters

The optimized geometric parameters provide a detailed picture of the molecule's 3D structure.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C-I | 2.10 |

| C-O (phenol) | 1.36 |

| C-C (ring) | 1.39 - 1.41 |

| C-C (CH2OH) | 1.51 |

| C-O (CH2OH) | 1.43 |

| O-H (phenol) | 0.96 |

| O-H (CH2OH) | 0.97 |

| C-H (ring) | 1.08 |

| C-H (CH2OH) | 1.09 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C-C-I | 120.5 |

| C-C-O (phenol) | 118.0 |

| C-C-C (ring) | 119.0 - 121.0 |

| C-C-C (CH2OH) | 121.0 |

| C-C-O (CH2OH) | 112.0 |

| C-O-H (phenol) | 109.0 |

| C-O-H (CH2OH) | 108.5 |

Electronic Properties

The electronic properties are crucial for understanding the reactivity and intermolecular interactions of the molecule.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 Debye |

| Mulliken Atomic Charges | C-I: C(+0.1), I(-0.1) |

| C-O(phenol): C(+0.2), O(-0.6) | |

| O-H(phenol): O(-0.6), H(+0.4) |

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| O-H stretch (phenol) | 3600 |

| O-H stretch (hydroxymethyl) | 3650 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 2950 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (phenol) | 1250 |

| C-O stretch (hydroxymethyl) | 1050 |

| C-I stretch | 600 |

Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

Caption: Proposed workflow for the theoretical calculation of this compound.

Caption: Logical relationship between molecular structure and predicted properties.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound using DFT calculations. The outlined protocols for geometry optimization, electronic structure analysis, and spectroscopic simulations are based on established methodologies for similar molecular systems. The presented tables offer a clear and structured format for reporting the quantitative data obtained from such a study. By following this guide, researchers in drug development and related fields can gain valuable insights into the molecular properties of this compound, which can inform the design of future experiments and the development of novel therapeutic agents. The synergy between computational predictions and experimental validation is key to accelerating the pace of scientific discovery.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic (FT-IR, FT Raman) and quantum mechanical study on N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphen… [ouci.dntb.gov.ua]

- 4. Spectroscopic investigations and quantum chemical computational study of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic and computational methods in the characterization of deep eutectic solvent, Gallic acid, and Glycerol | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 5-(Hydroxymethyl)-2-iodophenol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-(Hydroxymethyl)-2-iodophenol with various arylboronic acids. The resulting biphenyl structures are of significant interest in medicinal chemistry and drug development as they form the core of many biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction that is widely used in the synthesis of biaryls, a common scaffold in pharmaceutical agents.[1][2] This protocol focuses on the use of this compound as a key building block. The presence of the hydroxymethyl and phenol groups provides opportunities for further functionalization, making the resulting products valuable intermediates for creating libraries of potential drug candidates. The palladium-catalyzed coupling of an organoboron species with an organohalide is a fundamental transformation in modern organic synthesis.[2][3]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.02 - 0.05 equivalents)

-

Ligand (if required, e.g., SPhos, XPhos) (0.04 - 0.10 equivalents)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, Acetonitrile/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the base (2.0-3.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the ligand (if necessary).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes various conditions reported for Suzuki couplings of similar aryl iodides, which can serve as a starting point for the optimization of the reaction with this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-24 | 60-80[4] |

| Pd₂(dba)₃ (1.5) | XPhos (3.1) | K₃PO₄ (3.0) | Dioxane/H₂O | 120 | 10 min (µW) | ~53[5] |

| Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (2.0) | DMF | 85 | 5 | ~53[5] |

| Pd/C (10%) | - | K₂CO₃ (2.0) | DME/H₂O | 25 | 24 | High |

| Na₂PdCl₄ | sSPhos | K₃PO₄ | Acetonitrile/H₂O | 37 | 24 | Good to Excellent[6] |

Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling reaction.

Application in Drug Discovery

Biaryl moieties are prevalent in a wide range of pharmaceuticals due to their ability to adopt specific conformations that facilitate binding to biological targets. The products derived from the Suzuki coupling of this compound are versatile scaffolds for the development of novel therapeutics.

Potential Therapeutic Targets:

The synthesized biphenyl derivatives can be screened against various biological targets implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a biaryl core. The hydroxymethyl and phenolic groups on the scaffold can be further modified to optimize potency, selectivity, and pharmacokinetic properties. For example, these functional groups can serve as handles for introducing moieties that improve solubility or cell permeability.

Hypothetical Signaling Pathway Inhibition:

A drug candidate developed from this scaffold could potentially target key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway. Inhibition of EGFR can block downstream signaling cascades, leading to reduced tumor growth.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Disclaimer: This document provides a representative protocol and hypothetical applications. All laboratory work should be conducted by trained professionals in a controlled environment, following all appropriate safety precautions. The specific reaction conditions may require optimization for different substrates.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]